molecular formula C11H15FO B13611060 4-(3-Fluoro-4-methylphenyl)butan-2-ol

4-(3-Fluoro-4-methylphenyl)butan-2-ol

Cat. No.: B13611060
M. Wt: 182.23 g/mol
InChI Key: GVQATASYJWYIGU-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C₁₁H₁₅FO It is a secondary alcohol with a fluoro and methyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-4-methylphenyl)butan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

4-(3-fluoro-4-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H15FO/c1-8-3-5-10(7-11(8)12)6-4-9(2)13/h3,5,7,9,13H,4,6H2,1-2H3

InChI Key

GVQATASYJWYIGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCC(C)O)F

Origin of Product

United States

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